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Compound of Interest

Compound Name: Fmoc-1-methyl-L-histidine

Cat. No.: B557463 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
N-α-(9-Fluorenylmethoxycarbonyl)-1-methyl-L-histidine, commonly referred to as Fmoc-His(1-

Me)-OH, is a critical building block in solid-phase peptide synthesis (SPPS). The methylation at

the 1-position (τ-position) of the imidazole ring offers unique properties, preventing certain side

reactions and influencing the conformational characteristics of the resulting peptides. This

technical guide provides a comprehensive overview of the core physiochemical characteristics

of Fmoc-His(1-Me)-OH, complete with experimental methodologies and data presented for

clarity and reproducibility.

Core Physiochemical Data
A summary of the key physiochemical properties of Fmoc-His(1-Me)-OH is presented in the

tables below. This data is essential for its effective use in peptide synthesis, ensuring accurate

reagent preparation and understanding its behavior under various experimental conditions.
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Identifier Value

Chemical Name
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1-methyl-

L-histidine

Synonyms Fmoc-L-His(1-Me)-OH, Fmoc-His(τ-Me)-OH

CAS Number 202920-22-7

Molecular Formula C₂₂H₂₁N₃O₄

Molecular Weight 391.42 g/mol

Property Value Reference

Appearance White to off-white powder [1]

Melting Point 135 - 136 °C [1]

Optical Rotation
[α]²⁰/D = -9.0 ± 1° (c=1 in 2N

HCl)
[1]

Purity ≥99% (HPLC) [1]

Storage Temperature 2-8°C [2]

Solvent Solubility Reference

Dimethylformamide (DMF) 10 mg/mL [3]

Dimethyl sulfoxide (DMSO) 10 mg/mL [3]

Phosphate Buffered Saline

(PBS, pH 7.2)
0.2 mg/mL [3]

Experimental Protocols
Detailed methodologies are crucial for the verification and consistent application of

physiochemical data. The following sections outline the standard experimental protocols for

determining the key characteristics of Fmoc-His(1-Me)-OH.
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Melting Point Determination
The melting point of Fmoc-His(1-Me)-OH is a critical indicator of its purity.

Apparatus:

Melting point apparatus (e.g., Mel-Temp or similar)

Capillary tubes (sealed at one end)

Procedure:

A small amount of the finely powdered Fmoc-His(1-Me)-OH is packed into a capillary tube to

a height of 2-3 mm.

The capillary tube is placed in the heating block of the melting point apparatus.

The sample is heated at a rapid rate to approximately 15-20°C below the expected melting

point.

The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.

The temperature at which the first drop of liquid appears is recorded as the onset of melting.

The temperature at which the entire sample becomes a clear liquid is recorded as the

completion of melting. The melting range is reported as the range between these two

temperatures.

Workflow for Melting Point Determination
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Caption: Workflow for determining the melting point of a solid sample.
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Purity Determination by High-Performance Liquid
Chromatography (HPLC)
Chiral HPLC is the standard method for assessing the purity and enantiomeric excess of Fmoc-

protected amino acids.

Instrumentation:

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Chiral stationary phase column (e.g., polysaccharide-based)

Mobile Phase (Isocratic):

A mixture of an organic modifier (e.g., acetonitrile or methanol) and an aqueous buffer

containing an acidic additive (e.g., 0.1% trifluoroacetic acid). The exact ratio is optimized for

the specific column and compound.

Procedure:

A standard solution of Fmoc-His(1-Me)-OH is prepared in a suitable solvent (e.g., mobile

phase).

The HPLC system is equilibrated with the mobile phase until a stable baseline is achieved.

A defined volume of the sample solution is injected onto the column.

The chromatogram is recorded at a specific wavelength (typically 220 nm for the Fmoc

group).

The retention times of the main peak and any impurity peaks are recorded.

The purity is calculated based on the area percentage of the main peak relative to the total

area of all peaks.

General Workflow for HPLC Purity Analysis
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Caption: General workflow for purity analysis by HPLC.

Solubility Assessment
Determining the solubility of Fmoc-His(1-Me)-OH in various solvents is crucial for its use in

peptide synthesis.

Materials:

Fmoc-His(1-Me)-OH

A selection of solvents (e.g., DMF, DMSO, PBS)

Vortex mixer

Analytical balance

Procedure:

A known mass of Fmoc-His(1-Me)-OH is weighed into a vial.

A small, measured volume of the solvent is added.

The mixture is vortexed for a set period (e.g., 2 minutes) to facilitate dissolution.

If the solid dissolves completely, more of the compound is added in known increments until

saturation is reached (i.e., solid material remains undissolved).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b557463?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b557463?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


If the initial amount does not dissolve, more solvent is added in measured volumes until

complete dissolution is observed.

The solubility is expressed as the mass of the compound that dissolves in a given volume of

solvent (e.g., mg/mL).

Spectroscopic Data
While specific spectra for Fmoc-His(1-Me)-OH are not publicly available in comprehensive

databases, the expected characteristic signals based on its structure are described below.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is used to confirm the structure of the molecule. The expected chemical

shifts (δ) in ppm relative to a standard (e.g., TMS) are:

Imidazole Protons: Signals for the two protons on the imidazole ring are expected. The

proton at the C2 position will typically be a singlet, while the proton at the C4 (or C5) position

will also be a singlet. Their chemical shifts will be influenced by the methyl group and the

linkage to the alpha-carbon.

Fmoc Group Protons: A complex multiplet pattern is expected in the aromatic region

(typically δ 7.2-7.8 ppm) corresponding to the eight protons of the fluorenyl group. A multiplet

for the CH and a doublet for the CH₂ of the fluorenylmethoxycarbonyl group will also be

present.

Alpha-Carbon and Beta-Carbon Protons: The α-proton will appear as a multiplet, coupled to

the β-protons and the amide proton. The β-protons will appear as a multiplet.

Methyl Group Protons: A singlet corresponding to the three protons of the N-methyl group on

the imidazole ring.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Key

expected chemical shifts include:
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Carbonyl Carbon: A signal in the downfield region (typically δ 170-180 ppm) for the

carboxylic acid carbon.

Fmoc Group Carbons: Multiple signals in the aromatic region for the carbons of the fluorenyl

group, as well as signals for the CH and CH₂ carbons of the fluorenylmethoxycarbonyl

moiety.

Imidazole Carbons: Signals corresponding to the carbons of the imidazole ring.

Alpha and Beta Carbons: Signals for the α- and β-carbons of the amino acid backbone.

Methyl Carbon: A signal in the upfield region for the methyl carbon attached to the imidazole

nitrogen.

Infrared (IR) Spectroscopy
The IR spectrum is used to identify the functional groups present in the molecule.

Characteristic absorption bands (in cm⁻¹) are expected for:

O-H Stretch: A broad band in the region of 2500-3300 cm⁻¹ for the carboxylic acid hydroxyl

group.

N-H Stretch: A band around 3300 cm⁻¹ for the amide N-H.

C=O Stretch: A strong absorption band around 1700-1725 cm⁻¹ for the carboxylic acid

carbonyl group and another for the urethane carbonyl of the Fmoc group.

C=C Stretch: Aromatic C=C stretching vibrations from the fluorenyl and imidazole rings in the

1450-1600 cm⁻¹ region.

C-N Stretch: Bands corresponding to the C-N bonds.

Application in Peptide Synthesis
Fmoc-His(1-Me)-OH is primarily used in SPPS to introduce a 1-methylhistidine residue into a

peptide sequence. The methylation of the imidazole nitrogen at the 1-position prevents

potential side reactions such as racemization and acylation at the imidazole nitrogen during

peptide coupling.
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Logical Flow of Fmoc-His(1-Me)-OH in SPPS
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Caption: Logical flow of incorporating Fmoc-His(1-Me)-OH in SPPS.

Conclusion
This technical guide provides a detailed overview of the essential physiochemical

characteristics of Fmoc-His(1-Me)-OH. The presented data and experimental protocols are

intended to support researchers, scientists, and drug development professionals in the effective

and reproducible use of this important amino acid derivative in peptide synthesis and related

applications. A thorough understanding of these properties is fundamental to achieving high-

purity synthetic peptides with desired biological activities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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